N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide
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Overview
Description
N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group and a pyrazolopyrimidinylthioacetamide moiety
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . EGFR-TK is a key player in cell proliferation and survival, making it a significant target in cancer treatment.
Mode of Action
The compound interacts with EGFR-TK, inhibiting its activity . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to a decrease in cancer cell growth .
Biochemical Pathways
The compound’s action on EGFR-TK affects multiple biochemical pathways. By inhibiting EGFR-TK, the compound disrupts the downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival .
Result of Action
The compound’s action results in significant anti-proliferative activity. It has been shown to exhibit broad-spectrum cytotoxic activity against a panel of 60 cancer cell lines . Additionally, it has been found to induce cell cycle arrest at the S phase, leading to an increase in pre-G cell population . It also increases the percentage of apoptotic cells in a time-dependent manner .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This core can be synthesized through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the dichlorophenyl group and the thioacetamide moiety through nucleophilic substitution reactions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyrimidine derivatives and dichlorophenyl-containing molecules. Examples include:
- N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-5-yl)thio)acetamide
- N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-7-yl)thio)acetamide
Uniqueness
The uniqueness of N-(3,4-dichlorophenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide lies in its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-oxo-1,5-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2N5O2S/c14-8-2-1-6(3-9(8)15)17-10(21)5-23-13-18-11-7(4-16-20-11)12(22)19-13/h1-4H,5H2,(H,17,21)(H2,16,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKABFOXOMVQEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC2=NC3=C(C=NN3)C(=O)N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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